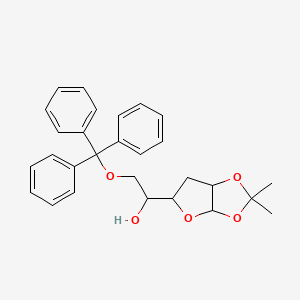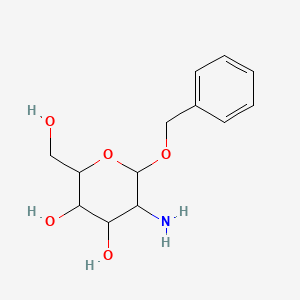
Selaginellin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selaginellin F is a secondary metabolite isolated from the genus Selaginella, which belongs to the family Selaginellaceae. This genus is known for its unique structural classes of natural products and their wide range of biological effects . This compound is one of the many selaginellins, which are pigments with a unique para-quinone methide and alkynylphenol carbon skeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of selaginellins, including selaginellin F, involves complex organic reactions. One common method includes the use of methyl jasmonate to induce the accumulation of selaginellins in Selaginella convoluta . The metabolites are then separated using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .
Industrial Production Methods
Industrial production of this compound is challenging due to its low natural abundance in Selaginella species. Elicitation with phytohormones like methyl jasmonate has been suggested as a strategy to increase the content of selaginellins, addressing their low availability problem .
Analyse Des Réactions Chimiques
Types of Reactions
Selaginellin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often evaluated for their pharmacological properties, such as inhibitory activity on specific enzymes .
Applications De Recherche Scientifique
Selaginellin F has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of selaginellin F involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as protein-tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling . This inhibition can lead to enhanced insulin sensitivity and potential therapeutic effects for diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selaginellin F is part of a family of compounds known as selaginellins. Similar compounds include:
- Selaginellin A
- Selaginellin B
- Selaginellin C
- Selaginellin D
- Selaginellin E
Uniqueness
What sets this compound apart from other selaginellins is its unique structural features and specific biological activities. Its para-quinone methide and alkynylphenol carbon skeleton contribute to its distinct pharmacological properties .
Propriétés
Formule moléculaire |
C34H24O6 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
4-[[6-(2,4-dihydroxyphenyl)-3-(hydroxymethyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C34H24O6/c35-20-24-8-17-31(30-18-15-28(39)19-32(30)40)34(29(24)16-3-21-1-9-25(36)10-2-21)33(22-4-11-26(37)12-5-22)23-6-13-27(38)14-7-23/h1-2,4-15,17-19,35-37,39-40H,20H2 |
Clé InChI |
MTFKAPLXLHFEPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=C(C=C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
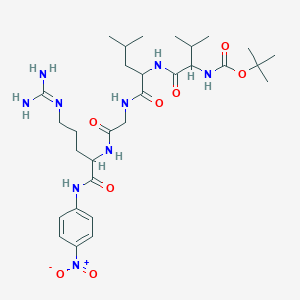
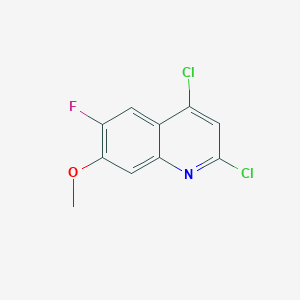
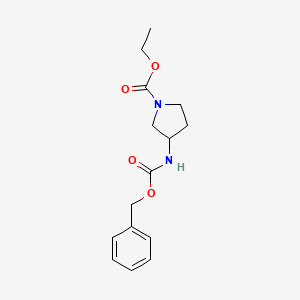
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
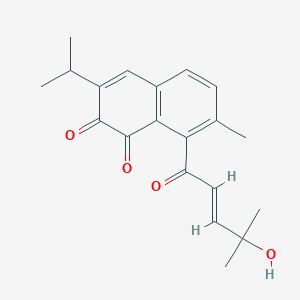
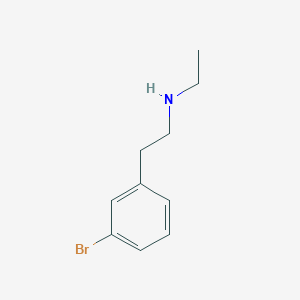
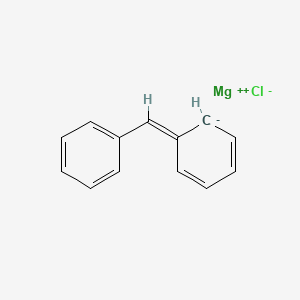
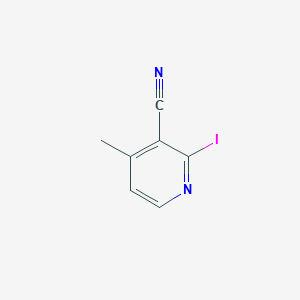
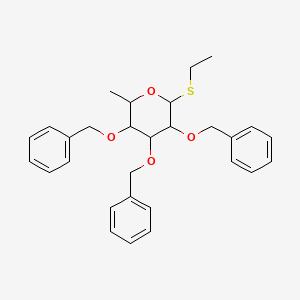
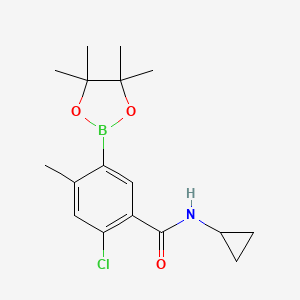
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)
